molecular formula C12H28ClNO B14657664 2-(Decylamino)ethanol;hydrochloride CAS No. 50962-03-3

2-(Decylamino)ethanol;hydrochloride

Cat. No.: B14657664
CAS No.: 50962-03-3
M. Wt: 237.81 g/mol
InChI Key: KBXHOQWFYMEDER-UHFFFAOYSA-N
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Description

2-(Decylamino)ethanol hydrochloride is a quaternary ammonium compound comprising a decylamino group (C₁₀H₂₁NH–) attached to an ethanol backbone, with a hydrochloride counterion. Its molecular formula is C₁₂H₂₆ClNO, and it has a molecular weight of 235.8 g/mol. This compound is structurally characterized by its long hydrophobic decyl chain and hydrophilic ethanol moiety, making it amphiphilic. It is primarily utilized in pharmaceutical synthesis, particularly in antimicrobial agents like Telavancin Hydrochloride, where the decylamino group enhances membrane permeability and binding affinity to bacterial targets .

Properties

CAS No.

50962-03-3

Molecular Formula

C12H28ClNO

Molecular Weight

237.81 g/mol

IUPAC Name

2-(decylamino)ethanol;hydrochloride

InChI

InChI=1S/C12H27NO.ClH/c1-2-3-4-5-6-7-8-9-10-13-11-12-14;/h13-14H,2-12H2,1H3;1H

InChI Key

KBXHOQWFYMEDER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decylamino)ethanol;hydrochloride typically involves the reaction of decylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting 2-(Decylamino)ethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-(Decylamino)ethanol;hydrochloride can be scaled up by using large reactors and optimized reaction conditions. The process involves the continuous addition of decylamine and ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(Decylamino)ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted products.

Scientific Research Applications

2-(Decylamino)ethanol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in the study of biological processes and as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Decylamino)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, disrupting cell membranes and altering their permeability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and applications of 2-(decylamino)ethanol hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
2-(Decylamino)ethanol hydrochloride C₁₂H₂₆ClNO 235.8 Amino, ethanol, hydrochloride Antimicrobial agents, drug synthesis
Diethylaminoethanol hydrochloride C₆H₁₆ClNO 153.65 Diethylamino, ethanol, hydrochloride Pharmaceutical intermediates, corrosion inhibitors
1-Decylamine Hydrochloride C₁₀H₂₄ClN 193.76 Primary amine, hydrochloride Surfactants, organic synthesis
3-(Decylamino)propanoic acid hydrochloride C₁₃H₂₈ClNO₂ 265.8 Amino, carboxylic acid, hydrochloride Biochemical research, enzyme inhibition studies
2-(Decylthio)ethanamine hydrochloride C₁₂H₂₆ClNS 259.9 Thioether, amino, hydrochloride Antimicrobial agents, industrial biocides

Key Differences and Implications

Alkyl Chain Length and Hydrophobicity: The decyl chain in 2-(decylamino)ethanol hydrochloride provides greater hydrophobicity compared to diethylaminoethanol hydrochloride (shorter ethyl groups). This enhances lipid membrane interaction, critical in antimicrobial activity . In contrast, 1-decylamine hydrochloride lacks the ethanol moiety, reducing its solubility in polar solvents .

Functional Group Variations: 3-(Decylamino)propanoic acid hydrochloride introduces a carboxylic acid group, enabling hydrogen bonding and pH-dependent solubility, which is advantageous in biochemical assays .

Biological Activity: The decylamino group in Telavancin Hydrochloride (a derivative of 2-(decylamino)ethanol) is critical for binding to bacterial cell walls, demonstrating how alkyl chain length impacts antibiotic efficacy . Diethylaminoethanol hydrochloride is less effective in antimicrobial roles but widely used as a buffering agent and corrosion inhibitor due to its smaller size and higher solubility .

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